molecular formula C10H16N2O4 B13470717 4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione

Cat. No.: B13470717
M. Wt: 228.24 g/mol
InChI Key: ODRLCTONCNSRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and two keto groups on the piperazine ring, along with a carboxylate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 4-methyl-3,5-dioxopiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Piperazine derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological effects of tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its structural features make it a promising candidate for drug design and development .

Industry: Industrially, tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate is used in the production of various chemical products. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

  • tert-Butyl 3,5-dioxopiperazine-1-carboxylate
  • 4-Methyl-3,5-dioxopiperazine-1-carboxylate
  • tert-Butyl 4-methyl-2,5-dioxopiperazine-1-carboxylate

Comparison: tert-Butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate is unique due to the presence of both tert-butyl and methyl groups along with two keto groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The methyl group can influence the compound’s lipophilicity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-5-7(13)11(4)8(14)6-12/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLCTONCNSRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.